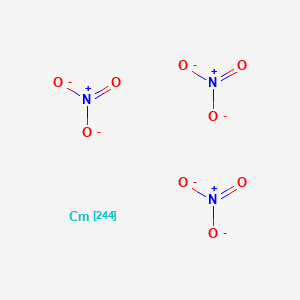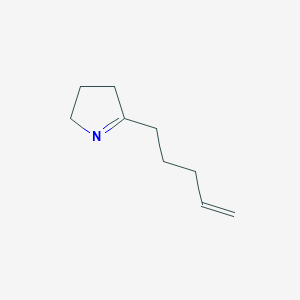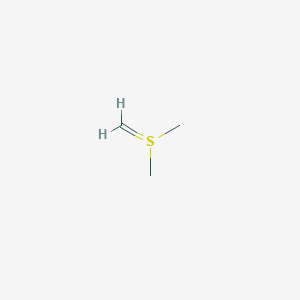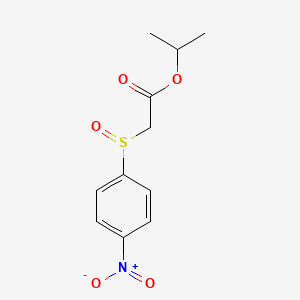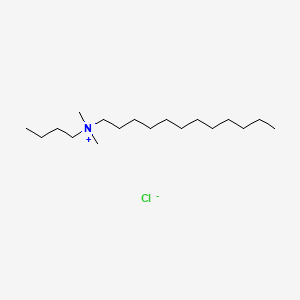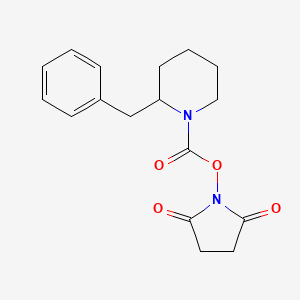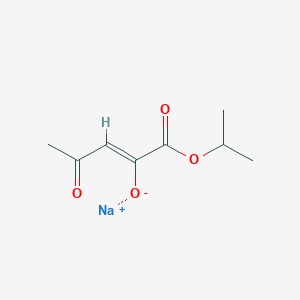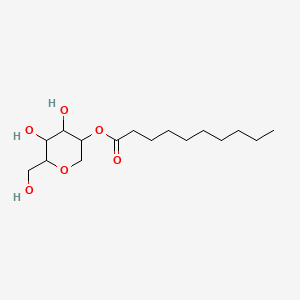
(2-Amino-4-methylphenyl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-methylphenyl)methanol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)methanol hydrochloride typically involves the reduction of 2-nitro-4-methylbenzyl alcohol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts like palladium or platinum on carbon supports to facilitate the reduction reaction. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: (2-Amino-4-methylphenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogen atoms.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully saturated amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
(2-Amino-4-methylphenyl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Amino-4-methylphenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(2-Amino-4-methylphenyl)methanol hydrochloride can be compared with other similar compounds, such as:
2-Amino-4-methylphenol: Similar structure but with a hydroxyl group instead of a methanol group.
2-Amino-4-methylbenzyl alcohol: Similar structure but without the hydrochloride salt form.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: A related compound with different functional groups and properties.
Uniqueness: The presence of both an amino group and a methanol group on the benzene ring, along with the hydrochloride salt form, gives this compound unique chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
7405-13-2 |
|---|---|
分子式 |
C8H12ClNO |
分子量 |
173.64 g/mol |
IUPAC名 |
(2-amino-4-methylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H |
InChIキー |
KNPOKJHQGIRNGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


